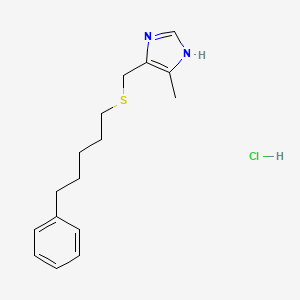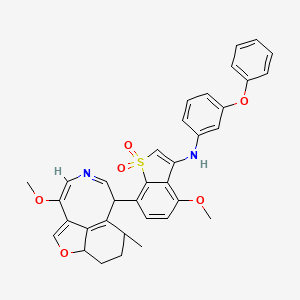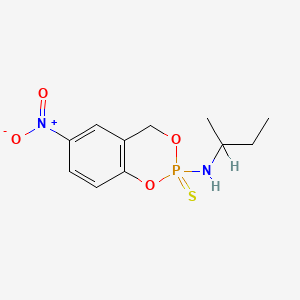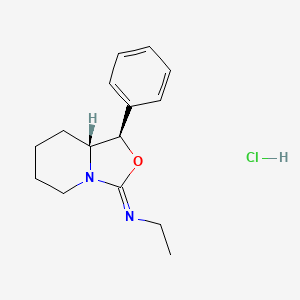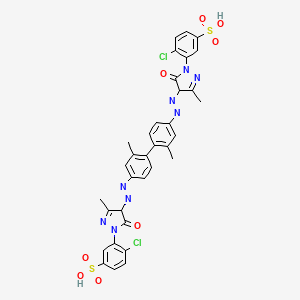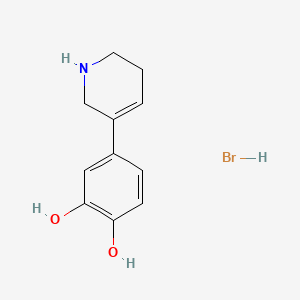
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzenediol moiety and a tetrahydropyridinyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide typically involves multiple steps. The process begins with the preparation of the benzenediol core, followed by the introduction of the tetrahydropyridinyl group. The final step involves the formation of the hydrobromide salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors, precise control of reaction parameters, and efficient purification techniques are employed to produce the compound in bulk quantities. The industrial methods focus on cost-effectiveness, safety, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound is used in the development of new materials, catalysts, and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol: A simpler compound with similar chemical properties but lacking the tetrahydropyridinyl group.
4-(1,2,5,6-Tetrahydro-3-pyridinyl)-1,2-benzenediol: A closely related compound with slight structural differences.
Uniqueness
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide is unique due to the presence of both the benzenediol and tetrahydropyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
83010-36-0 |
|---|---|
Fórmula molecular |
C11H14BrNO2 |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
4-(1,2,3,6-tetrahydropyridin-5-yl)benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C11H13NO2.BrH/c13-10-4-3-8(6-11(10)14)9-2-1-5-12-7-9;/h2-4,6,12-14H,1,5,7H2;1H |
Clave InChI |
FKUSGABCYXHUCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(=C1)C2=CC(=C(C=C2)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
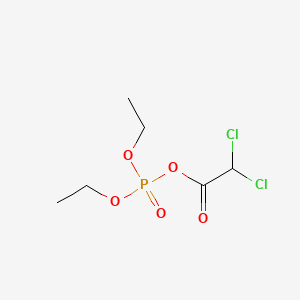
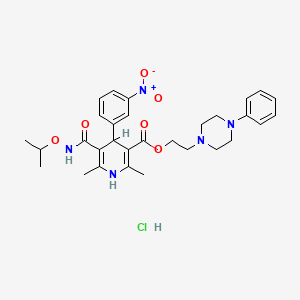
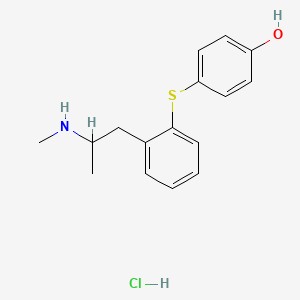
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
